3-Bromo-5-ethynylpyridin-2-amine

Catalog No.
S14415705
CAS No.
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-ethynylpyridin-2-amine

Product Name

3-Bromo-5-ethynylpyridin-2-amine

IUPAC Name

3-bromo-5-ethynylpyridin-2-amine

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10)

InChI Key

SWZDLLGQDVURIF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(N=C1)N)Br

3-Bromo-5-ethynylpyridin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the class of pyridine derivatives. Its molecular formula is C8H6BrN2C_8H_6BrN_2, and it features a bromine atom at the 3-position and an ethynyl group at the 5-position of the pyridine ring. This compound is recognized for its potential applications in medicinal chemistry, materials science, and biological research due to its unique structural features that facilitate various

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, through nucleophilic substitution reactions. These reactions typically occur in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
  • Coupling Reactions: The ethynyl group allows for participation in coupling reactions, such as Sonogashira coupling, which forms carbon-carbon bonds. Common reagents for these reactions include palladium catalysts and copper iodide .

The products formed from these reactions can vary widely, resulting in substituted pyridines or complex organic molecules depending on the reagents used.

The biological activity of 3-Bromo-5-ethynylpyridin-2-amine is primarily explored in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds targeting neurological and inflammatory diseases. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, may modulate their activity. Additionally, the ethynyl group can enhance binding affinity through π-π interactions with aromatic residues in proteins.

The synthesis of 3-Bromo-5-ethynylpyridin-2-amine typically involves bromination of 5-ethynylpyridin-2-amine. Key methods include:

  • Palladium-Catalyzed Suzuki Cross-Coupling Reaction: This method couples 5-bromo-2-methylpyridin-3-amine with arylboronic acids using a palladium catalyst.
  • Sonogashira Coupling Reaction: This reaction involves treating 3-bromo-5-ethynylpyridin-2-amine with terminal alkynes in the presence of palladium catalysts and bases to form new carbon-carbon bonds .

Industrial synthesis may employ continuous flow reactors to enhance efficiency and yield by optimizing reaction conditions such as temperature and pressure.

3-Bromo-5-ethynylpyridin-2-amine has diverse applications across various fields:

  • Medicinal Chemistry: It is utilized as an intermediate in developing drugs targeting specific diseases.
  • Materials Science: The compound is involved in creating organic semiconductors and conductive polymers.
  • Biological Research: It functions as a probe in biochemical assays to study enzyme activity and protein interactions.
  • Industrial

Studies on the interactions of 3-Bromo-5-ethynylpyridin-2-amine focus on its binding affinity with various biological targets. The presence of both bromine and ethynyl groups facilitates diverse interactions, allowing the compound to form stable complexes with proteins through halogen bonding and π-stacking interactions. These properties make it a valuable tool for probing biological systems and understanding molecular mechanisms .

Several compounds share structural similarities with 3-Bromo-5-ethynylpyridin-2-amine:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-methoxypyridin-3-amineMethoxy group instead of ethynylLess versatile due to limited reactivity
2-Amino-5-bromopyridineLacks ethynyl groupLess versatile in coupling reactions
3-Bromo-pyridinamineSimple bromine substitutionLacks ethynyl group; simpler reactivity

Uniqueness

3-Bromo-5-ethynylpyridin-2-amine is unique due to its combination of both bromine and ethynyl groups. This structural configuration allows for a broad range of chemical modifications and applications not possible with simpler analogs. The ethynyl group provides sites for further functionalization through coupling reactions, while the bromine atom enables diverse substitution reactions, making it a versatile intermediate in organic synthesis .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.96361 g/mol

Monoisotopic Mass

195.96361 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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